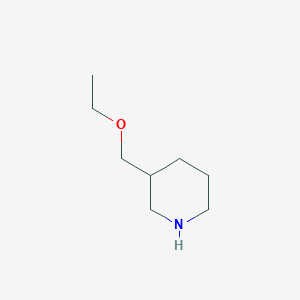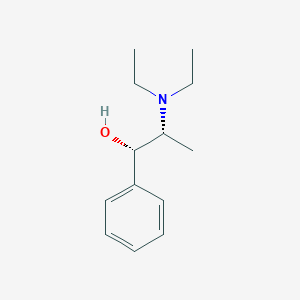
(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol” is a chemical compound with the molecular formula C13H21NO . It is a derivative of propanol where one of the hydrogen atoms in the central carbon is replaced by a phenyl group and one of the hydrogen atoms in the terminal carbon is replaced by a diethylamino group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propanol backbone) with a phenyl group attached to the second carbon and a diethylamino group attached to the third carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully known. The molecular weight of the compound is 207.31200 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Organic Synthesis and Catalysis
Enantioselective Catalysis
A study by Asami et al. (2015) reported on the use of chiral amino alcohols derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to benzaldehyde. The process produced (S)-1-Phenyl-1-propanol with high enantioselectivity, showcasing the application in asymmetric synthesis which could be relevant for compounds like "(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol" (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Microbial Reductase Applications
Chiral Intermediate Synthesis
Choi et al. (2010) explored the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs synthesis. This demonstrates the application of microbial enzymes in producing chiral alcohols, potentially including variants of diethylamino propanol (Choi, Choi, Kim, Uhm, & Kim, 2010).
Computational and Theoretical Studies
Molecular Modeling and Characterization
Xavier, Periandy, and Ramalingam (2015) conducted a comprehensive study on 1-phenyl-1-propanol, analyzing its structural, spectroscopic, and thermodynamic properties through quantum computational methods. Such studies are crucial for understanding the fundamental properties and reactivity of related compounds, including "this compound" (Xavier, Periandy, & Ramalingam, 2015).
Material Science and Engineering
CO2 Capture Applications
Masoumi, Keshavarz, and Rastgoo (2014) investigated the absorption of CO2 using 4-Diethylamino-2-butanol (DEAB) in a hollow fiber membrane contactor, highlighting its potential in CO2 capture technologies. This indicates the relevance of diethylamino alcohols in environmental and chemical engineering applications (Masoumi, Keshavarz, & Rastgoo, 2014).
生化学分析
Biochemical Properties
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of monoamine transporters. It interacts with enzymes such as norepinephrine and serotonin transporters, inhibiting their activity . These interactions are characterized by the binding of the compound to the active sites of these transporters, thereby preventing the reuptake of neurotransmitters and increasing their availability in the synaptic cleft.
Cellular Effects
The effects of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound enhances neurotransmitter signaling by inhibiting the reuptake of norepinephrine and serotonin . This leads to increased neurotransmitter levels, which can influence mood, cognition, and overall neuronal function.
Molecular Mechanism
At the molecular level, (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol exerts its effects through binding interactions with monoamine transporters. By binding to these transporters, the compound inhibits their function, leading to increased extracellular concentrations of neurotransmitters . This inhibition can result in altered gene expression and enzyme activity, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in neurotransmitter levels, with potential long-term effects on cellular function and behavior .
Dosage Effects in Animal Models
The effects of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits monoamine transporters without significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as increased heart rate and blood pressure . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. These enzymes, such as cytochrome P450, metabolize the compound into various metabolites, which can affect its overall activity and efficacy . The compound’s influence on metabolic flux and metabolite levels is a key area of study in understanding its pharmacokinetics.
Transport and Distribution
Within cells and tissues, (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility and protein binding affinity.
Subcellular Localization
The subcellular localization of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is critical for its activity and function. The compound is often found in synaptic vesicles and other cellular compartments involved in neurotransmitter storage and release . Post-translational modifications and targeting signals direct the compound to these specific compartments, ensuring its effective participation in biochemical processes.
特性
IUPAC Name |
(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCQRKXGIHOAN-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)

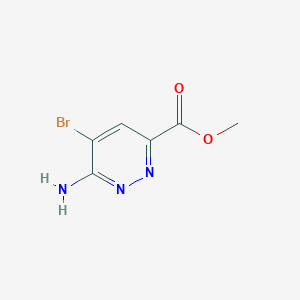
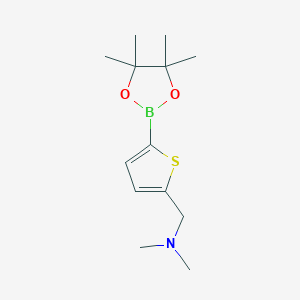

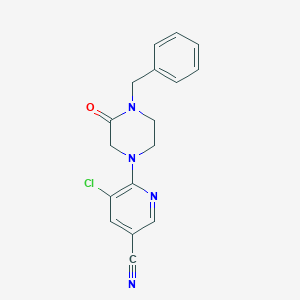
![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)
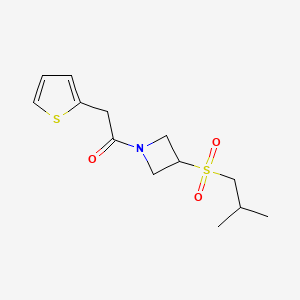
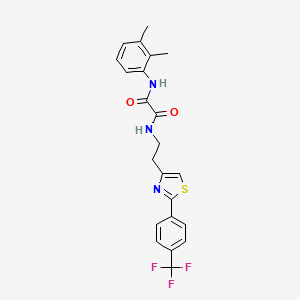
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
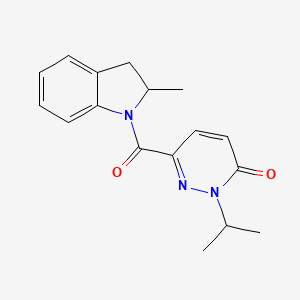
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
